molecular formula C22H22FN3O2 B2915940 2-[1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carbonyl]-1,2,3,4-tetrahydroisoquinoline CAS No. 1210470-81-7

2-[1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carbonyl]-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2915940
CAS No.: 1210470-81-7
M. Wt: 379.435
InChI Key: VIDPUDSAPISYLE-UHFFFAOYSA-N
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Description

The compound 2-[1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carbonyl]-1,2,3,4-tetrahydroisoquinoline is a heterocyclic molecule combining a pyrazole ring and a tetrahydroisoquinoline scaffold. Key structural features include:

  • A 4-propoxy group on the pyrazole, which may enhance lipophilicity and metabolic stability compared to shorter alkoxy chains.
  • A carbonyl linker connecting the pyrazole moiety to the tetrahydroisoquinoline core, a common strategy to modulate conformational flexibility and binding affinity .
  • The tetrahydroisoquinoline system, a privileged structure in medicinal chemistry known for interacting with neurotransmitter receptors and enzymes .

While direct biological data for this compound are absent in the provided evidence, its structural analogs (e.g., sulfonyl-linked tetrahydroisoquinolines) have demonstrated applications in drug discovery, particularly targeting central nervous system disorders and inflammation .

Properties

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-[1-(4-fluorophenyl)-4-propoxypyrazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O2/c1-2-13-28-20-15-26(19-9-7-18(23)8-10-19)24-21(20)22(27)25-12-11-16-5-3-4-6-17(16)14-25/h3-10,15H,2,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIDPUDSAPISYLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CN(N=C1C(=O)N2CCC3=CC=CC=C3C2)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carbonyl]-1,2,3,4-tetrahydroisoquinoline typically involves a multi-step process. One common method includes the initial formation of the pyrazole ring through a one-pot three-component reaction under microwave irradiation.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carbonyl]-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carbonyl]-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carbonyl]-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Substituent Impact : The 4-propoxy group on the pyrazole distinguishes it from simpler alkoxy or aryl substituents in , likely improving metabolic resistance over methoxy or ethoxy groups .
  • Tetrahydroisoquinoline Modifications: Unlike sulfonyl-linked analogs with additional aryl groups (e.g., 4-ethoxy-3-fluorophenyl), the target compound lacks substituents on the tetrahydroisoquinoline core, which may reduce steric hindrance in target interactions .

Tetrahydroisoquinoline Derivatives with Fluorinated Aromatic Groups

Fluorine substitution is a common strategy to enhance bioavailability and target selectivity.

Compound Name Fluorine Position Additional Functional Groups Molecular Formula Reference
Target Compound 4-fluorophenyl (pyrazole) Propoxy, carbonyl Not reported
(±)-(3R,4R)-4-(4-Fluorophenyl)-3-(2-methoxyphenyl)-1-oxo-2-(p-tolyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic Acid 4-fluorophenyl (core) Carboxylic acid, methoxy C31H25FN2O5
2-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquinoline 4-fluorophenyl (core) None C15H14FN

Key Observations :

  • Fluorine Placement: Fluorine on the pyrazole (target) vs. the tetrahydroisoquinoline core () may influence electronic effects and π-π stacking interactions .
  • Functional Group Addition : The carboxylic acid in ’s compound enhances solubility but may limit blood-brain barrier penetration compared to the target’s lipophilic propoxy group .

Biological Activity

The compound 2-[1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carbonyl]-1,2,3,4-tetrahydroisoquinoline is a synthetic organic molecule that has drawn attention in pharmacological research due to its potential biological activities. The unique structural features of this compound, including the fluorophenyl and tetrahydroisoquinoline moieties, suggest diverse interactions with biological targets. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H24FN3O3C_{20}H_{24}FN_{3}O_{3}, with a molecular weight of approximately 373.42 g/mol. The structure includes a pyrazole ring, which is known for its biological relevance, particularly in medicinal chemistry.

PropertyValue
Molecular FormulaC20H24FN3O3C_{20}H_{24}FN_{3}O_{3}
Molecular Weight373.42 g/mol
Key Functional GroupsPyrazole, Tetrahydroisoquinoline

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The mechanism often involves:

  • Binding Affinity : The compound may exhibit high binding affinity for specific receptors or enzymes, leading to modulation of their activity.
  • Signal Transduction : Interaction with cellular pathways can result in downstream effects such as apoptosis or inhibition of cell proliferation.

Anticancer Activity

Research has indicated that derivatives of pyrazole compounds often exhibit significant anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cell lines through mechanisms involving caspase activation and modulation of Bcl-2 family proteins .

Case Study : A related pyrazole compound demonstrated efficacy in delaying tumor growth in xenograft models, highlighting the potential for therapeutic application against various cancers .

Anti-inflammatory Effects

Compounds containing pyrazole rings have also been studied for their anti-inflammatory properties. These effects are typically mediated through inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response.

Research Findings : In vitro assays have shown that similar compounds can significantly reduce levels of TNF-alpha and IL-6 in activated macrophages .

Pharmacokinetics

The pharmacokinetic profile of the compound indicates favorable absorption and bioavailability characteristics. Studies suggest that related compounds possess high oral bioavailability (>90%) in animal models, which is crucial for therapeutic applications .

Pharmacokinetic ParameterValue
Oral Bioavailability>90%
Half-lifeApproximately 10 hours

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